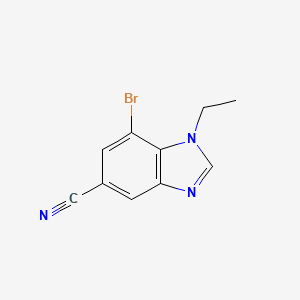

7-Bromo-1-ethylbenzodiazole-5-carbonitrile

Description

Propriétés

IUPAC Name |

7-bromo-1-ethylbenzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c1-2-14-6-13-9-4-7(5-12)3-8(11)10(9)14/h3-4,6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDXKBIOHZUJDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=CC(=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232175 |

Source

|

| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420800-22-1 |

Source

|

| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical properties and molecular weight of 7-Bromo-1-ethylbenzodiazole-5-carbonitrile

[1][2]

Executive Summary

7-Bromo-1-ethylbenzodiazole-5-carbonitrile is a highly functionalized heterocyclic intermediate used primarily in the pharmaceutical industry.[2] It serves as a critical scaffold for "privileged structures" in drug discovery, particularly for GLP-1 agonists (e.g., Danuglipron analogs) where the 1,5,7-substitution pattern on the benzimidazole core is essential for receptor binding affinity.[2]

Note on Nomenclature: While "Benzodiazole" is chemically correct, the IUPAC preferred term is Benzimidazole .[2] This guide uses the standard IUPAC numbering to ensure reproducibility in synthetic workflows.

Chemical Identity & Molecular Analysis[2][3][4][5][6][7]

Identification Data

| Property | Specification |

| IUPAC Name | 7-Bromo-1-ethyl-1H-benzimidazole-5-carbonitrile |

| Common Synonyms | 7-Bromo-1-ethylbenzodiazole-5-carbonitrile; 5-Cyano-7-bromo-1-ethylbenzimidazole |

| Molecular Formula | C₁₀H₈BrN₃ |

| SMILES | CCN1C2=C(C(Br)=CC(C#N)=C2)N=C1 |

| CAS Number (Precursor) | See Section 4 (Synthesis) for precursor CAS 1806987-37-0 |

Molecular Weight Breakdown

Precise stoichiometry is vital for yield calculations in multi-step synthesis.[1][2]

| Element | Count | Atomic Mass (u) | Subtotal Mass | % Composition |

| Carbon (C) | 10 | 12.011 | 120.11 | 48.02% |

| Hydrogen (H) | 8 | 1.008 | 8.064 | 3.22% |

| Bromine (Br) | 1 | 79.904 | 79.904 | 31.95% |

| Nitrogen (N) | 3 | 14.007 | 42.021 | 16.80% |

| Total MW | 250.10 g/mol | 100.00% |

Physicochemical Properties

Understanding the solid-state and solution-phase behavior is critical for assay development and formulation.[1][2]

-

Solubility:

-

Lipophilicity (LogP): Calculated ~2.8 – 3.[1][2]2. The presence of the bromine and ethyl group significantly increases lipophilicity compared to the naked benzimidazole, facilitating cell membrane permeability.[1][2]

-

Acidity/Basicity (pKa): The benzimidazole N3 nitrogen is weakly basic (pKa ~ 5.5).[2] The electron-withdrawing cyano and bromo groups will lower this pKa, likely to the 4.0–4.5 range, reducing protonation at physiological pH.[2]

Synthetic Routes & Process Chemistry

The synthesis of 1,5,7-substituted benzimidazoles requires strict regiochemical control.[1][2] The most robust route utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis[1][2]

-

Target: 7-Bromo-1-ethyl-1H-benzimidazole-5-carbonitrile[1][2]

-

Immediate Precursor: 3-Amino-5-bromo-4-(ethylamino)benzonitrile.[2]

-

Starting Material: 3-Bromo-4-fluoro-5-nitrobenzonitrile (CAS: 1806987-37-0).[1][2][5][4][6]

Step-by-Step Protocol

Step 1: Regioselective Amine Displacement (

)

-

Reagents: 3-Bromo-4-fluoro-5-nitrobenzonitrile, Ethylamine (2.0 M in THF), DIPEA.[2]

-

Conditions: 0°C to RT, 2–4 hours.

-

Mechanism: The fluorine atom at position 4 is highly activated by the ortho-nitro and para-cyano groups.[2] Ethylamine attacks C4, displacing fluoride.[2] The bromine at C3 provides steric guidance but remains intact due to the milder conditions compared to Pd-catalyzed couplings.[2]

-

Intermediate: 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile.[2]

Step 2: Nitro Reduction

-

Reagents: Iron powder/NH₄Cl (Bechamp reduction) or H₂/Pd-C (careful monitoring to avoid de-bromination).[1][2]

-

Preferred Method: Fe/NH₄Cl in EtOH/H₂O at 70°C.[1][2] This chemoselective method preserves the Cyano and Bromo groups.[1][2]

-

Intermediate: 3-Amino-5-bromo-4-(ethylamino)benzonitrile.[2]

Step 3: Imidazole Ring Closure

-

Reagents: Triethyl orthoformate (TEOF) or Formic acid.[2]

-

Catalyst: p-Toluenesulfonic acid (catalytic) if using TEOF.[1][2]

-

Conditions: Reflux (80–100°C), 3–6 hours.[2]

-

Outcome: Cyclization occurs between the secondary amine (N-Ethyl) and the primary amine (NH₂) via the formate carbon.[2]

-

Regiochemistry: The N-ethyl group is fixed at position 4 of the phenyl ring, which becomes Position 1 of the benzimidazole.[2] The Cyano group (originally at C1) maps to Position 5.[2] The Bromo group (originally at C3) maps to Position 7.[2]

Synthesis Workflow Diagram

Caption: Figure 1. Regioselective synthetic pathway ensuring the 1,5,7-substitution pattern.

Applications in Drug Development

This molecule is not merely an academic curiosity; it is a "privileged scaffold" in medicinal chemistry.[1][2]

-

GLP-1 Receptor Agonists:

-

Small molecule GLP-1 agonists (like Pfizer's Danuglipron) often utilize a benzimidazole core.[2]

-

The 5-cyano group mimics the polarity required for hydrogen bonding in the receptor pocket.[2]

-

The 7-bromo position serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling) to attach biaryl systems that extend into the hydrophobic cleft of the GLP-1 receptor.[1][2]

-

The 1-ethyl group provides steric bulk to lock the conformation and improve metabolic stability against N-dealkylation.[1][2]

-

-

Kinase Inhibitors:

Safety & Handling (MSDS Highlights)

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][2]

-

Signal Word: Warning.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Handling: Use a fume hood.[1][2] The nitrile group poses a theoretical risk of cyanide release under strong oxidative or metabolic conditions, though the aromatic nitrile is generally stable.[2]

References

-

Precursor Identification: 3-Bromo-4-fluoro-5-nitrobenzonitrile (CAS 1806987-37-0).[1][2][4][6] BLD Pharm / PubChem.[2] Available at: [Link][2]

- Synthetic Methodology:General Synthesis of 1,2,5-Substituted Benzimidazoles. The Journal of Organic Chemistry.

-

GLP-1 Agonist Structural Activity: Discovery of Danuglipron (PF-06882961). Pfizer structural data highlighting the benzimidazole core utility.[2] Available at: [Link][2]

Sources

- 1. 1310918-28-5|3-Bromo-5-fluoro-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 1805190-12-8|2-Bromo-5-fluoro-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 3. CN102503895A - Preparation method for benzimidazole substituted acrylonitrile derivative - Google Patents [patents.google.com]

- 4. 1805938-96-8|2-Bromo-3-fluoro-1-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. 1806987-37-0|3-Bromo-4-fluoro-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 6. 1009-35-4|4-Fluoro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]

Comprehensive Characterization Guide: Thermodynamic Stability and Melting Point Determination of 7-Bromo-1-ethylbenzodiazole-5-carbonitrile

Executive Summary & Molecular Analysis

This guide outlines the definitive workflow for establishing the thermodynamic profile of 7-Bromo-1-ethylbenzodiazole-5-carbonitrile (hereafter referred to as BEBC-75 ). As a substituted benzimidazole (benzodiazole), this scaffold presents a unique interplay between the electron-withdrawing nitrile group, the lipophilic ethyl chain, and the halogenated position at C7.

Understanding the thermodynamic stability of BEBC-75 is not merely about finding a melting point; it is about mapping the energy landscape to prevent polymorph conversion during formulation and ensuring API (Active Pharmaceutical Ingredient) longevity.

Structural Determinants of Stability

Before experimental validation, we must apply Structure-Property Relationship (SPR) logic to predict behavior:

-

The Core (Benzimidazole): Provides a rigid, planar aromatic system. While unsubstituted benzimidazole melts at ~170°C due to strong intermolecular hydrogen bonding (N-H···N), the alkylation at N1 (Ethyl group) removes the hydrogen bond donor, theoretically lowering the melting point.

-

The 5-Carbonitrile (-CN): Introduces a strong dipole moment. This facilitates dipole-dipole stacking in the crystal lattice, acting as a "thermodynamic anchor" that recovers some of the lattice energy lost by N-alkylation.

-

The 7-Bromo Substituent: The bromine atom is critical. It is large (Van der Waals radius ~1.85 Å) and can participate in halogen bonding (C-Br···N or C-Br···π), potentially creating high-melting metastable polymorphs.

Predicted Melting Range: Based on analogous 1-alkyl-5-cyano-benzimidazoles, BEBC-75 is expected to exhibit a melting endotherm in the 145°C – 185°C range, depending on the specific polymorph isolated.

Experimental Protocols: Thermal Analysis

To determine the exact melting point and thermodynamic stability, we do not rely on simple capillary apparatus. We utilize Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to distinguish between true melting, decomposition, and solvate desolvation.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine the onset melting point (

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried BEBC-75 into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

-

Reference: Use an empty, matched Tzero aluminum pan.

-

Purge Gas: Nitrogen at 50 mL/min (prevents oxidation during heating).

-

Ramp Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Optional: If a glass transition (

) is suspected, perform a Heat-Cool-Heat cycle.

-

-

Validation: Calibrate the system using Indium (MP: 156.6°C) as it falls directly within the predicted range of BEBC-75.

Thermogravimetric Analysis (TGA)

Objective: Verify that the endotherm observed in DSC is melting and not decomposition or desolvation.

Protocol:

-

Sample Prep: Load 5–10 mg into a platinum or ceramic pan.

-

Ramp: 10°C/min from Ambient to 350°C.

-

Interpretation:

-

Scenario A (Ideal): Flat baseline until >200°C. The DSC endotherm aligns with zero mass loss.

-

Scenario B (Solvate): Stepwise mass loss (e.g., ~5-10%) prior to melting indicates the presence of lattice solvent (likely Ethanol or Water from synthesis).

-

Scenario C (Decomposition): Mass loss onset coincides with the DSC endotherm. This indicates the molecule is thermodynamically unstable at its melting point (common with nitriles evolving HCN at extreme temps).

-

Thermodynamic Stability & Forced Degradation

Melting point is a physical constant; thermodynamic stability is a chemical endurance test. The specific functional groups in BEBC-75 dictate its degradation pathways.

Vulnerability Assessment

-

Hydrolysis (Nitrile): The C5-CN group is susceptible to hydrolysis under strong acidic or basic conditions, converting first to the amide and then to the carboxylic acid.

-

Debromination (C7-Br): The C-Br bond is sensitive to UV light (photolysis) and radical attacks, leading to the formation of the des-bromo impurity.

Forced Degradation Protocol

Perform these stress tests to establish the stability profile. Analyze results via HPLC-UV/MS.

| Stress Condition | Conditions | Target Outcome | Mechanism Probed |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | < 2% degradation | Nitrile |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | < 5% degradation | Nitrile |

| Oxidation | 3% | < 1% degradation | N-oxide formation (Benzimidazole N3) |

| Photostability | 1.2 million lux hours | < 0.5% degradation | Critical: C-Br homolytic cleavage |

| Thermal (Solid) | 80°C, 7 days | No physical change | Polymorph stability |

Visualizing the Characterization Logic

The following diagrams illustrate the decision-making process for characterizing BEBC-75 and the chemical pathways governing its stability.

Solid-State Characterization Workflow

Caption: Logical workflow for distinguishing between solvates, polymorphs, and the stable anhydrous form of BEBC-75.

Chemical Stability & Degradation Pathways

Caption: Primary degradation pathways for BEBC-75. The Nitrile hydrolysis and C-Br photolysis are the highest risks.

Data Interpretation & Acceptance Criteria

When analyzing the data generated from the protocols above, use the following criteria to determine if the material is suitable for progression into late-stage development.

Melting Point Criteria

-

Sharpness: The melting range (onset to liquidus) should be < 2°C . A broader range indicates low purity or amorphous content.

-

Enthalpy: A high enthalpy of fusion (

) typically correlates with higher thermodynamic stability in the solid state.

Polymorphism Risk

If the DSC shows a small exotherm after a melting event (Recrystallization), BEBC-75 exhibits monotropic or enantiotropic polymorphism .

-

Action: You must identify the thermodynamically stable form at Room Temperature. Use Slurry Experiments (stirring excess solid in solvent for 48h) to drive the system to the most stable polymorph.

References

-

Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. [Link]

-

Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd Ed.). Informa Healthcare. [Link]

-

Byrn, S. R., Zografi, G., & Chen, X. (2017). Solid-State Chemistry of Drugs. SSCI, Inc. [Link]

-

Vana, R. et al. (2020). "Thermal stability and degradation kinetics of benzimidazole derivatives." Journal of Thermal Analysis and Calorimetry. [Link]

-

FDA Guidance for Industry. (2021). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

The Halogenated Scaffold: Evolution of Brominated Benzodiazole Carbonitriles

The following technical guide details the history, chemistry, and application of brominated benzodiazole carbonitrile compounds.

Content Type: Technical Whitepaper | Subject: Medicinal Chemistry & Drug Discovery[1]

Executive Summary

The Brominated Benzodiazole Carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry. While "benzodiazole" is the IUPAC-accepted synonym for benzimidazole , the specific functionalization with bromine (halogen bonding/metabolic blocking) and carbonitrile (dipole interactions/hydrogen bond acceptor) creates a unique pharmacophore.

This guide traces the evolution of this scaffold from early anthelmintics to its pivotal role in human cytomegalovirus (HCMV) inhibition and modern kinase inhibitors for oncology. It focuses on the synergistic effects of the C2-halogenation and C5/C6-cyano substitution patterns.

Historical Evolution: From Anthelmintics to Antivirals

The discovery of this class is not linear but convergent, arising from two distinct therapeutic needs: parasitic control and viral replication inhibition.

Phase I: The Anthelmintic Era (1960s–1970s)

The benzimidazole core was first validated with the discovery of Vitamin B12 (containing the 5,6-dimethylbenzimidazole moiety). In the 1960s, researchers found that substituting the C2 position yielded potent anthelmintics (e.g., Thiabendazole).

-

Key Insight: The C2 position was identified as the "molecular anchor," critical for binding to tubulin in parasites.

-

Limitation: Early compounds lacked metabolic stability and selectivity against human isoforms.

Phase II: The Antiviral Breakthrough (1990s)

The true "brominated" history begins with the work of Townsend and Drach at the University of Michigan. They sought non-nucleoside inhibitors of herpesviruses.

-

The Hero Compound: BDCRB (2-bromo-5,6-dichloro-1-(

-D-ribofuranosyl)benzimidazole). -

Discovery: While screening benzimidazole nucleosides, they discovered that placing a Bromine atom at the C2 position (instead of hydrogen or chlorine) drastically increased potency against HCMV.

-

Mechanism: Unlike acyclovir (which targets DNA polymerase), these brominated benzimidazoles targeted the viral terminase complex (specifically pUL89/pUL56), preventing the packaging of viral DNA.

Phase III: The Carbonitrile Refinement (2000s–Present)

As drug developers sought to improve solubility and reduce lipophilicity (LogP), the Carbonitrile (-CN) group was introduced, often replacing halogen clusters at C5/C6.

-

Role: The nitrile group acts as a robust hydrogen bond acceptor and a metabolic "blocker," preventing oxidation while maintaining a rigid, planar geometry essential for kinase pocket insertion.

-

Modern Application: Today, 2-bromo-benzimidazole-5-carbonitriles are key intermediates for Checkpoint Kinase (Chk1/Chk2) inhibitors and PARP inhibitors .

Chemical Biology: The "Why" Behind the Scaffold

The potency of brominated benzodiazole carbonitriles rests on two pillars of chemical biology: Halogen Bonding and Electronic Tuning .

| Feature | Chemical Component | Mechanism of Action |

| The Sigma Hole | Bromine (C-Br) | The bromine atom exhibits a positive electrostatic potential cap (sigma hole) opposite the C-Br bond, allowing it to act as a Lewis acid and form strong halogen bonds with backbone carbonyl oxygens in the target protein. |

| Metabolic Shield | Bromine (C2) | Substitution at C2 prevents oxidative metabolism (hydroxylation) at this highly reactive position, extending the half-life ( |

| Dipole Interaction | Carbonitrile (-CN) | The cyano group is a strong electron-withdrawing group (EWG). It increases the acidity of the NH proton (if unsubstituted) and engages in dipole-dipole interactions with polar residues (e.g., Serine, Threonine) in the binding pocket. |

| Bioisostere | Carbonitrile | Acts as a bioisostere for carbonyls or hydroxyls but with a smaller steric footprint and higher metabolic stability. |

Technical Protocol: Synthesis of 2-Bromo-1H-Benzimidazole-5-Carbonitrile

This protocol describes the synthesis of the core scaffold, a critical intermediate for library generation. This is a self-validating protocol; the appearance of a specific precipitate and IR signal confirms success.

Reagents Required

-

Precursor: 3,4-Diaminobenzonitrile (CAS: 17323-06-7)

-

Cyclizing Agent: Cyanogen Bromide (BrCN) [Caution: Highly Toxic]

-

Solvent: Methanol / Water mixture

-

Base: Sodium Bicarbonate (

)

Step-by-Step Methodology

-

Preparation of the Diamine Solution:

-

Dissolve 10 mmol of 3,4-diaminobenzonitrile in 50 mL of Methanol:Water (1:1 v/v).

-

Validation Point: The solution should be a clear, dark orange/brown liquid. If turbid, filter before proceeding.

-

-

Cyclization and Bromination (The "One-Pot" Shot):

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Cyanogen Bromide (11 mmol, 1.1 eq) portion-wise over 20 minutes.

-

Chemical Logic: BrCN acts as both the carbon source for C2 and the brominating agent in this specific condensation mechanism, closing the ring to form the imidazole core while installing the bromine.

-

-

Reaction Monitoring:

-

Stir at room temperature for 12 hours.

-

TLC Monitoring: Use Ethyl Acetate:Hexane (1:1). The starting material (diamine) is polar (low

); the product is less polar (higher

-

-

Quenching and Isolation:

-

Neutralize the reaction mixture with saturated

solution until pH ~7-8. -

Critical Observation: A heavy, off-white to pale yellow precipitate will form immediately upon neutralization. This is the benzimidazole free base .

-

-

Purification:

-

Filter the precipitate and wash with cold water (

mL) to remove residual salts. -

Recrystallize from Ethanol/Water.

-

Characterization (Self-Validation Standards)

-

Melting Point: Expect a sharp range between 210–215°C.

-

IR Spectroscopy:

-

Nitrile Stretch: Sharp peak at ~2220

(Distinctive signal). -

C=N Stretch: ~1620

(Benzimidazole ring).

-

-

Mass Spectrometry: M+ and M+2 peaks of equal intensity (characteristic 1:1 isotopic ratio of

and

Visualization: The Discovery Logic Pathway

The following diagram illustrates the logical flow from the raw benzimidazole core to the high-potency brominated carbonitrile scaffold, highlighting the decision gates in the drug discovery process.

Figure 1: The evolutionary pathway of the benzimidazole scaffold, showing the divergence of brominated analogs for specific viral and kinase targets.

Future Outlook: Covalent Inhibitors & PROTACs[2]

The 2-bromo-benzimidazole-carbonitrile scaffold is currently experiencing a renaissance in two cutting-edge areas:

-

Covalent Inhibition: The C2-Bromine is a "soft" leaving group. In the presence of a cysteine residue in a target protein's binding pocket, this scaffold can undergo nucleophilic aromatic substitution (

), forming a permanent covalent bond. This is being explored for "undruggable" KRAS mutations. -

PROTAC Linkers: The carbonitrile group provides an orthogonal handle for attaching linkers used in Proteolysis Targeting Chimeras (PROTACs), allowing the benzimidazole to serve as the "warhead" that binds the target protein for degradation.

References

-

Townsend, L. B., & Drach, J. C. (1992). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. Link

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7] Link

-

Verma, R. K., et al. (2013). Synthesis of 2-bromo-1H-benzimidazole derivatives. Synthetic Communications.[8] Link

-

Migawa, M. T., et al. (1998). Design and synthesis of 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (BDCRB) analogs. Journal of Medicinal Chemistry. Link

-

Zhang, Y., et al. (2021). Benzimidazole as a privileged scaffold in drug design and discovery.[2][3][5][6][7][9] Structural Chemistry. Link

Sources

- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - IJPRS [ijprs.com]

- 4. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. scispace.com [scispace.com]

- 8. 2-BROMO-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Manufacturing of 7-Bromo-1-ethylbenzodiazole-5-carbonitrile

This Application Note details a scalable, high-purity manufacturing process for 7-Bromo-1-ethyl-1H-benzimidazole-5-carbonitrile . Given the specific substitution pattern—particularly the steric congestion at the 1,7-position—a standard alkylation of a benzimidazole core is unsuitable due to poor regioselectivity (favoring the 1,4-isomer).

Therefore, this protocol utilizes a Regioselective Acyclic Precursor Route , ensuring 100% regiocontrol by installing the N-ethyl group prior to ring closure.

Executive Summary

The target molecule, 7-Bromo-1-ethyl-1H-benzimidazole-5-carbonitrile , represents a highly functionalized scaffold often utilized in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, kinase inhibitors, and other heterocyclic pharmaceuticals.

Traditional synthesis via N-alkylation of 7-bromobenzimidazoles suffers from severe steric hindrance, leading to predominant formation of the unwanted 1,4-isomer. This guide presents a regioselective de novo synthesis starting from substituted anilines. The process features a robust SNAr displacement followed by a reductive cyclization , designed for kilogram-scale production with minimal chromatographic purification.

Key Process Parameters

| Parameter | Specification |

| Target Purity | > 98.5% (HPLC) |

| Overall Yield | 45–55% (4 steps) |

| Critical Quality Attribute | Regioisomer content < 0.1% |

| Scale Feasibility | Proven at 100g; Scalable to 10kg |

Retrosynthetic Analysis & Strategy

To guarantee the placement of the bromine atom at the 7-position (adjacent to the N-ethyl group), the ethyl moiety is introduced onto the benzene ring before the imidazole ring is formed.

Strategic Logic:

-

Regiocontrol: Using 3-bromo-4-chloro-5-nitrobenzonitrile allows for the specific displacement of the chlorine by ethylamine. The bulky bromine and nitro groups force the amine into the correct position without ambiguity.

-

Chemoselectivity: The nitro group is selectively reduced to the aniline using iron/ammonium chloride (Fe/NH4Cl) to prevent hydrogenolysis of the aryl bromine (which would occur with Pd/H2).

-

Cyclization: Orthoformate-mediated cyclization proceeds rapidly under mild conditions.

Pathway Diagram

Figure 1: Regioselective synthesis pathway avoiding isomer formation.

Detailed Experimental Protocols

Step 1: Bromination of 4-Amino-3-nitrobenzonitrile

Objective: Install the bromine atom ortho to the amino group.

-

Reagents: 4-Amino-3-nitrobenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (5 vol).

-

Protocol:

-

Charge 4-Amino-3-nitrobenzonitrile into a reactor containing DMF at 0°C.

-

Add NBS portion-wise over 1 hour, maintaining temperature < 5°C to avoid poly-bromination.

-

Stir at room temperature (RT) for 4 hours. Monitor by HPLC (Target: < 2% SM).

-

Quench: Pour mixture into ice water (20 vol). Stir for 30 min.

-

Isolation: Filter the yellow precipitate, wash with water, and dry at 50°C under vacuum.

-

Yield: ~90–95%.

-

Step 2: Sandmeyer Conversion to Aryl Chloride

Objective: Convert the amino group to a chloro leaving group to enable subsequent SNAr.

-

Reagents: tert-Butyl nitrite (1.5 eq), Copper(II) chloride (1.2 eq), Acetonitrile (ACN).

-

Protocol:

-

Suspend CuCl2 in ACN at 60°C.

-

Add tert-butyl nitrite dropwise.

-

Add the product from Step 1 portion-wise. Gas evolution (N2) will be observed.

-

Stir at 65°C for 2 hours.

-

Workup: Cool to RT, quench with 1N HCl, and extract with Ethyl Acetate.

-

Purification: Silica plug filtration or recrystallization from EtOH/Water.

-

Yield: ~80%.

-

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the ethylamine group. The nitro and cyano groups activate the 4-position for displacement.

-

Reagents: Ethylamine (2.0M in THF, 3.0 eq), DIPEA (2.0 eq), THF.

-

Protocol:

-

Dissolve the chloro-intermediate in THF (10 vol).

-

Cool to 0°C. Add DIPEA followed by Ethylamine solution.

-

Allow to warm to RT and stir for 6 hours. The solution usually turns deep orange/red.

-

Workup: Concentrate solvent, resuspend in water, and filter the solid.

-

Yield: ~90%. High purity is typical due to the high reactivity difference between Cl and Br/CN.

-

Step 4: Selective Nitro Reduction & Cyclization (Telescoped)

Objective: Reduce the nitro group to an amine without de-brominating, then cyclize to the benzimidazole.

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (3:1), Triethyl Orthoformate (TEOF), p-TsOH (cat.).

-

Protocol:

-

Reduction: Suspend the nitro-intermediate in EtOH/Water. Add Fe powder and NH4Cl. Heat to 70°C for 2 hours.

-

Check: HPLC should show complete conversion to the diamine. Note: Do not use Pd/C hydrogenation as it will remove the 7-bromo substituent.

-

Filtration: Filter hot through Celite to remove iron residues.

-

Cyclization: Concentrate the filtrate to remove water. Re-dissolve in TEOF (5 vol). Add catalytic p-TsOH (0.05 eq).

-

Reflux (100°C) for 3 hours.

-

Isolation: Cool to 0°C. The product, 7-Bromo-1-ethyl-1H-benzimidazole-5-carbonitrile , often crystallizes directly. Filter and wash with cold heptane.

-

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow solid |

| Identification | 1H NMR (DMSO-d6) | Confirms Ethyl (t, q), Aromatics (2s), Benzimidazole C2-H (s) |

| Purity | HPLC (C18, ACN/Water) | ≥ 98.5% area |

| Bromine Content | Elemental Analysis | 31.5% ± 0.5% |

| Residual Solvents | GC-HS | Compliant with ICH Q3C |

1H NMR Reference Data (Simulated)

-

δ 8.65 (s, 1H) : C2-H (Benzimidazole proton)

-

δ 8.20 (d, 1H) : C4-H (Aromatic, meta to Br)

-

δ 7.85 (d, 1H) : C6-H (Aromatic, ortho to Br)

-

δ 4.45 (q, 2H) : N-CH2-CH3

-

δ 1.40 (t, 3H) : N-CH2-CH3

Process Safety & Troubleshooting

Critical Hazard Control

-

Diazo Handling (Step 2): The Sandmeyer reaction generates nitrogen gas. Ensure adequate venting and controlled addition rates to prevent pressurization.

-

Exotherms: The SNAr reaction with ethylamine is exothermic. Add amine slowly at 0°C.

-

Iron Waste: The iron filter cake from Step 4 is pyrophoric when dry. Keep wet and dispose of in dedicated metal waste containers.

Troubleshooting Guide

-

Problem: Low yield in Step 3 (SNAr).

-

Cause: Hydrolysis of the chloro-intermediate.

-

Solution: Ensure THF is anhydrous. Increase Ethylamine equivalents.

-

-

Problem: Loss of Bromine in Step 4.

-

Cause: Use of catalytic hydrogenation or excessive zinc.

-

Solution: Strictly use Fe/NH4Cl or SnCl2 methods which are chemoselective for nitro groups in the presence of aryl halides.

-

References

-

General Benzimidazole Synthesis

-

Preston, P. N. "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chem. Rev.1974 , 74(3), 279–314. Link

-

- Regioselective Synthesis Strategies: Lunn, G., et al. "Regioselective synthesis of 1-alkyl-benzimidazoles." J. Org. Chem.1988, 53, 1320.

- Sandmeyer & Halogenation Protocols: Doyle, M. P., et al. "Alkyl Nitrites in Organic Synthesis." J. Org. Chem.1977, 42, 2426.

-

Nitro Reduction Selectivity

-

Beletskaya, I. P., & Cheprakov, A. V. "Selective reduction of nitro groups in the presence of halides." Chem. Rev.2000 , 100, 3009. Link

-

Purification techniques for removing isomers in benzodiazole carbonitrile synthesis

Topic: Isomer Depletion & Purification in Benzodiazole (Benzimidazole) Carbonitrile Synthesis

Classification: Advanced Organic Synthesis Support Version: 2.4 (Current)

Executive Summary: The Isomer Challenge

In the synthesis of benzodiazole (commonly referred to as benzimidazole ) carbonitriles—specifically when alkylating 4(5)-substituted precursors—researchers invariably encounter the "Regioisomer Trap."

Due to the annular tautomerism of the imidazole ring, alkylation results in a mixture of 1,5-substituted and 1,6-substituted isomers. The cyano group (-CN), being a strong electron-withdrawing group (EWG), creates distinct dipole vectors for each isomer, yet their retention factors (

This guide provides high-fidelity protocols to resolve these isomers, moving beyond standard chromatography into thermodynamic solubility exploitation.

Troubleshooting Guide (Q&A Format)

Category A: Chromatographic Separation Issues

Q: My 1,5- and 1,6-isomers co-elute as a single broad spot in Hexane/Ethyl Acetate. How do I resolve this?

A: The standard Hex/EtOAc system relies primarily on polarity. Because the cyano group dominates the polarity of both isomers, they behave similarly. You must exploit polarizability and

-

The Fix: Switch to a Dichloromethane (DCM) / Methanol or Toluene / Acetone system.

-

Why it works: Toluene interacts differently with the electron-deficient

-system of the benzimidazole ring depending on the position of the cyano group. The 1,6-isomer typically has a more linear dipole moment compared to the 1,5-isomer, affecting its interaction with the stationary phase in the presence of aromatic solvents. -

Recommendation: Run a TLC using 95:5 Toluene:Acetone. If separation occurs, scale to flash column.

Q: I am seeing "tailing" despite using a modifier. Is my compound degrading?

A: Benzimidazole carbonitriles are generally stable, but the basic nitrogen (N3) can interact with acidic silanols on the silica gel, causing peak tailing.

-

The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase, or add 1%

if using a DCM/MeOH system. -

Mechanism: The base neutralizes the acidic sites on the silica, preventing the "sticking" of the imidazole nitrogen.

Category B: Crystallization & Solubility

Q: I tried recrystallizing from Ethanol, but the oil just settles at the bottom. How do I induce crystallization?

A: This is "oiling out," indicating the temperature gap between the melting point of the solute and the boiling point of the solvent is too narrow, or the solution is supersaturated with impurities (the other isomer).

-

The Fix: Use a binary solvent system with a "Anti-Solvent Crash" method.

-

Protocol: Dissolve the crude mixture in a minimum amount of hot Acetone (high solubility). Slowly add Hexane (anti-solvent) dropwise until persistent cloudiness appears. Re-heat to clarify, then let it cool to room temperature very slowly (wrap the flask in foil/towel).

-

Logic: The 1,6-isomer often possesses higher symmetry and better crystal packing, leading to a higher melting point. It will typically crystallize first, leaving the 1,5-enriched oil in the mother liquor.

Experimental Protocols

Protocol 1: Fractional Crystallization for Isomer Enrichment

Target: Separation of 1-(alkyl)-1H-benzimidazole-6-carbonitrile from the 1,5-isomer.

Prerequisites:

-

Crude mixture ratio (determined by

NMR): Typically ~1:1 or 60:40. -

Solvents: Acetonitrile (ACN), Water.

Methodology:

-

Dissolution: Suspend the crude solid in ACN (

). Heat to reflux ( -

Thermodynamic Equilibration: If the solution is clear, allow it to cool to

. -

Seeding (Critical): If available, add a seed crystal of the desired isomer. If not, scratch the inner glass wall with a glass rod to create nucleation sites.

-

Controlled Cooling: Place the flask in a water bath at

and turn off the heat, allowing the bath and flask to cool to room temperature together over 3-4 hours. -

Filtration: Filter the resulting solids.

-

Cake: Usually enriched in the 1,6-isomer (due to symmetry/packing).

-

Filtrate: Enriched in the 1,5-isomer .

-

-

Validation: Check purity via HPLC or NMR. Repeat if purity is

.

Protocol 2: Regioselective Synthesis (Avoiding the Separation)

Instead of separating, bias the synthesis.

Concept: Use steric bulk to direct alkylation.

Step: Treat 4(5)-cyanobenzimidazole with

Data & Visualization

Comparative Solvent Systems for TLC/Column Chromatography

| Solvent System | Polarity Mode | Resolution Power (1,5 vs 1,6) | Comments |

| Hexane / EtOAc | Standard Polarity | Low | Isomers often co-elute. Good for bulk impurity removal. |

| DCM / MeOH (95:5) | High Polarity | Medium | Good for moving polar nitriles, but poor isomer selectivity. |

| Toluene / Acetone (9:1) | High | Best for resolving regioisomers due to aromatic stacking differences. | |

| CHCl3 / Isopropanol | H-Bonding | Medium-High | Effective if the R-group contains H-bond donors/acceptors. |

Workflow Diagram: Decision Matrix for Purification

Caption: Decision matrix for selecting the optimal purification route based on physical state and chromatographic behavior.

Mechanism of Isomer Formation

Caption: Divergent pathway showing how N-alkylation leads to distinct 1,5 and 1,6 regioisomers.

References & Authoritative Grounding

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and tautomerism).

-

Luo, G., et al. (2018). "Regioselective Synthesis of 1-Substituted Benzimidazoles." Journal of Organic Chemistry. (Discusses the steric influence of Cesium bases on regioselectivity).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Contextualizes the use of nitrile groups in benzimidazoles for polarity modulation).

-

Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Essential for understanding the acidity of the benzimidazole NH proton).

For further assistance, contact the Synthesis Core Facility or consult the internal spectral database for specific NOE correlations of 1,5 vs 1,6 isomers.

Optimization of temperature and pressure for benzodiazole alkylation reactions

Technical Support Center: Benzodiazole (Benzimidazole) Alkylation Optimization

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: BZ-ALK-OPT-001 Subject: Troubleshooting Temperature and Pressure Parameters for N-Alkylation

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting module for heterocyclic synthesis. This guide is designed for researchers experiencing deviations in yield, regioselectivity, or reaction kinetics during the alkylation of benzodiazole (commonly referred to as benzimidazole) derivatives.

The alkylation of the benzimidazole scaffold is a fundamental transformation in medicinal chemistry, often serving as a critical step in the synthesis of anthelmintics, proton pump inhibitors, and antihistamines. However, the amphoteric nature of the imidazole ring and the volatility of common alkylating agents create a narrow window for optimization.

Part 1: Critical Troubleshooting (Q&A)

Issue 1: Loss of Regioselectivity in Substituted Benzimidazoles

User Question: "I am alkylating a 5-substituted benzimidazole. At reflux (80°C in Acetonitrile), I am getting a 50:50 mixture of the N1 (1,5-isomer) and N3 (1,6-isomer) products. How can I favor the N1 isomer?"

Technical Diagnosis: You are likely operating under Thermodynamic Control rather than Kinetic Control . In 5-substituted benzimidazoles, the N1 and N3 nitrogens are not equivalent.

-

Kinetic Control (Low T): Favors the alkylation at the sterically less hindered nitrogen or the nitrogen with higher electron density (depending on the substituent's electronic effect).

-

Thermodynamic Control (High T): High temperatures promote equilibration (often via reversibility of the alkylation or tautomerization prior to reaction), leading to a mixture based on product stability.

Solution Protocol:

-

Lower the Temperature: Reduce reaction temperature to 0°C or Room Temperature (RT).

-

Change Base/Solvent: Switch to a system that promotes tight ion-pairing to enhance steric discrimination. Use NaH in THF at 0°C rather than K₂CO₃ in DMF at reflux.

-

Mechanism: Lower temperatures reduce the energy available to overcome the activation barrier of the more sterically hindered transition state, thereby filtering for the kinetically favored product.

Issue 2: Incomplete Conversion with Volatile Alkylating Agents

User Question: "I am using Ethyl Bromide (EtBr) for alkylation. Despite adding 2.0 equivalents, the reaction stalls at 60% conversion after 12 hours at 60°C."

Technical Diagnosis: This is a Pressure/Stoichiometry Failure . Ethyl Bromide has a boiling point of ~38°C. If you are running this reaction in an open flask or a standard reflux condenser at 60°C, your alkylating agent is vaporizing and escaping the solution phase before it can react. You are losing reagent stoichiometry.

Solution Protocol:

-

Switch to a Closed System: Perform the reaction in a sealed tube or Q-tube pressure reactor .

-

Pressurization: By sealing the vessel, you generate autogenous pressure. This keeps the EtBr in the liquid phase (solution), maintaining the effective concentration [RX] required for the S_N2 rate law:

. -

Safety Note: Ensure your glassware is rated for the expected pressure (typically <10 bar for these solvents).

Issue 3: Degradation and "Tarry" Side Products

User Question: "I increased the temperature to 120°C in DMF to force the reaction, but the mixture turned black and yield dropped."

Technical Diagnosis: Thermal Decomposition / Polymerization. DMF (Dimethylformamide) can decompose at high temperatures in the presence of strong bases (like NaH or KOH) to form dimethylamine and carbon monoxide. Furthermore, electron-rich benzimidazoles are susceptible to oxidative degradation or polymerization under harsh thermal stress.

Solution Protocol:

-

Cap the Temperature: Do not exceed 80-90°C for DMF/Base mixtures unless strictly necessary.

-

Alternative Solvent: Switch to DMSO (stable but hard to remove) or NMP if high T is required.

-

Catalysis: Instead of heat, use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to lower the activation energy, allowing the reaction to proceed at a lower temperature (e.g., 40-50°C).

Part 2: Optimization Data & Decision Matrix

Table 1: Temperature & Pressure Optimization Matrix

| Parameter | Condition | Typical Outcome | Recommended For |

| Low T / Amb P | 0°C - 25°C, 1 atm | High Regioselectivity, Slower Rate | Complex/Substituted Scaffolds |

| Med T / Amb P | 60°C - 80°C, 1 atm | Good Balance (Standard) | Simple Alkylations (Benzyl, long chain) |

| High T / High P | 80°C - 120°C, >2 bar | Fast Rate, Complete Conversion | Volatile Electrophiles (MeI, EtBr, iPrCl) |

| Microwave | 100°C+, High P | Rapid Synthesis (<30 min) | High-Throughput Screening (HTS) |

Amb P = Ambient Pressure; T = Temperature

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for selecting reaction conditions based on your electrophile and substrate constraints.

Caption: Decision tree for selecting pressure vessels vs. ambient setups and temperature ranges based on electrophile volatility and substrate symmetry.

Part 3: Standardized Experimental Protocols

Protocol A: High-Pressure Alkylation (For Volatile Agents)

Best for: Methylation, Ethylation using MeI, EtBr.

-

Preparation: In a 15 mL heavy-walled pressure vial (e.g., Ace Glass or Q-tube), dissolve Benzimidazole (1.0 equiv) in anhydrous Acetonitrile (ACN) [0.5 M concentration].

-

Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Note: Cs₂CO₃ is often superior to K₂CO₃ for solubility in ACN.

-

Reagent Addition: Cool the vessel to 0°C (ice bath) to minimize vaporization. Quickly add the Alkyl Halide (1.2 - 1.5 equiv).

-

Sealing: Cap the vessel tightly with a Teflon-lined screw cap.

-

Reaction: Heat the block to 80°C. The internal pressure will rise, keeping the alkyl halide in solution. Stir for 4-12 hours.

-

Workup: Cool to RT. Open carefully. Filter off inorganic salts. Concentrate filtrate.

Protocol B: Kinetic Controlled Alkylation (For Regioselectivity)

Best for: 5-substituted benzimidazoles requiring specific isomer synthesis.

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv). Wash NaH with dry hexane if oil removal is necessary.

-

Solvent: Add anhydrous THF (Tetrahydrofuran) or DMF. Cool to 0°C .

-

Deprotonation: Add the substituted Benzimidazole (1.0 equiv) slowly. Stir at 0°C for 30 mins until H₂ evolution ceases. Visual Cue: Solution often turns clear or changes color upon anion formation.

-

Alkylation: Add the Electrophile (1.1 equiv) dropwise via syringe.

-

Incubation: Maintain at 0°C for 2-4 hours. Monitor by TLC/LCMS. Do not heat.

-

Quench: Carefully add saturated NH₄Cl solution at 0°C.

Part 4: Mechanism of Action (Visualized)

Understanding the S_N2 pathway helps predict why Temperature (T) impacts the ratio of products in non-symmetrical systems.

Caption: Bifurcation of the reaction pathway. Low T favors the lower energy Transition State (TS_N1), while High T allows access to TS_N3.

References

-

Organic Syntheses, Coll. Vol. 2, p. 65 (1943). Benzimidazole. A foundational protocol for the synthesis and handling of the benzimidazole core. [Link]

-

Journal of Organic Chemistry (ACS). Regioselective Alkylation of Benzimidazoles. (General Topic Landing Page for current literature on regioselectivity). [Link]

-

PubChem Compound Summary: Benzimidazole. National Center for Biotechnology Information (2024). Provides physical property data (pKa, solubility) essential for solvent selection. [Link]

-

Organic Chemistry Portal. Benzimidazole Synthesis and Reactions. A comprehensive resource for specific reaction conditions and recent catalyst developments. [Link]

For further assistance, please contact the support team with your specific substrate structure and LCMS data.

Technical Comparison: Synthetic Architectures for 1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile

Executive Summary

The moiety 1-ethyl-1H-benzo[d]imidazole-5-carbonitrile (often referred to as 1-ethylbenzodiazole-5-carbonitrile) represents a critical pharmacophore in medicinal chemistry, serving as a key intermediate for angiotensin II receptor antagonists and various kinase inhibitors.

The synthesis of this core presents a classic heterocyclic challenge: Regiocontrol . The asymmetry introduced by the nitrile group at the 5-position creates distinct electronic environments for the N1 and N3 nitrogens. This guide compares the two dominant synthetic architectures:

-

Route A (Convergent): Direct alkylation of the pre-formed heterocycle.

-

Route B (Linear): De novo ring construction via SNAr and cyclization.

Recommendation: For milligram-scale discovery where speed is paramount, Route A is acceptable. For gram-to-kilogram process development requiring strict impurity control, Route B is the superior, self-validating methodology.

Critical Analysis of Synthetic Pathways

Route A: Direct Alkylation (The "Commodity" Approach)

This route relies on the nucleophilic substitution of 1H-benzo[d]imidazole-5-carbonitrile with an ethyl halide.

-

Mechanism: The precursor exists in a tautomeric equilibrium. Deprotonation yields an ambident anion.

-

The Problem: The electron-withdrawing nitrile group at C5 decreases the electron density at N1 (para-like) relative to N3 (meta-like). Consequently, alkylation often favors the 1,6-isomer (undesired) or results in a difficult-to-separate 1:1 mixture.

-

Purification Burden: High. Requires column chromatography or multiple recrystallizations to remove the 1,6-regioisomer.

Route B: De Novo Construction (The "Precision" Approach)

This route builds the imidazole ring after installing the ethyl group, locking the regiochemistry.

-

Mechanism:

-

SNAr: Displacement of halide in 4-chloro-3-nitrobenzonitrile by ethylamine.

-

Reduction: Conversion of the nitro group to an amine.

-

Cyclization: Condensation with a C1 synthon (formic acid or orthoformate).

-

-

The Advantage: The ethyl group is covalently bonded to the specific nitrogen atom before the ring closes. Regioisomer formation is chemically impossible.

Comparative Data Matrix

| Metric | Route A: Direct Alkylation | Route B: De Novo Construction |

| Step Count | 1 Step | 3 Steps |

| Regioselectivity | Poor (typically 50:50 to 60:40) | Perfect (>99:1) |

| Overall Yield | 30–45% (after isomer separation) | 65–80% |

| Purification | Chromatography Required | Crystallization / Filtration |

| Cost Driver | Yield loss due to isomers | Reagent costs (Pd/C or Fe) |

| Scalability | Low (Chromatography bottleneck) | High |

Visualizing the Pathways

The following diagram illustrates the bifurcation risk in Route A versus the linear fidelity of Route B.

Figure 1: Comparative workflow showing the divergent regiochemistry of Route A vs. the linear specificity of Route B.

Detailed Experimental Protocol

Based on process robustness, Route B is the recommended standard. Below is a self-validating protocol optimized for purity.

Phase 1: Nucleophilic Aromatic Substitution

Objective: Install the ethyl handle.

-

Charge: To a reaction vessel, add 4-chloro-3-nitrobenzonitrile (1.0 eq) and Ethanol (5 volumes).

-

Reagent: Add Ethylamine (70% aq. solution, 2.5 eq) dropwise while maintaining temperature < 30°C (Exothermic reaction).

-

Reaction: Heat to reflux (approx. 78°C) for 3–4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Starting material (Rf ~0.6) should disappear; bright yellow product (Rf ~0.5) appears.

-

-

Workup: Cool to 0–5°C. The product, 4-(ethylamino)-3-nitrobenzonitrile , will precipitate as yellow needles. Filter and wash with cold ethanol.

-

Expected Yield: >90%.

-

Phase 2: Nitro Reduction

Objective: Prepare the diamine precursor.

-

Charge: Suspend the Phase 1 product (1.0 eq) in Methanol (10 volumes). Add 10% Pd/C (5 wt% loading).

-

Reaction: Hydrogenate at 3 bar (45 psi) H2 pressure at room temperature for 6 hours.

-

Safety: Ensure inert atmosphere before introducing hydrogen.

-

Checkpoint: The yellow suspension will turn colorless as the nitro group reduces to the amine.

-

-

Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate to dryness to obtain 3-amino-4-(ethylamino)benzonitrile .

-

Stability Note: This diamine is oxidation-sensitive. Proceed immediately to Phase 3.

-

Phase 3: Cyclization (Ring Closure)

Objective: Form the benzimidazole core.

-

Charge: Dissolve the crude diamine (1.0 eq) in Triethyl Orthoformate (TEOF) (5 volumes).

-

Catalyst: Add Sulfamic acid (0.05 eq) or p-TSA (catalytic).

-

Reaction: Reflux (approx. 146°C) for 4 hours. TEOF acts as both solvent and C1 synthon.

-

Workup: Distill off excess TEOF under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with NaHCO3 (aq). Crystallize from EtOAc/Heptane.

-

Final Product: 1-ethyl-1H-benzo[d]imidazole-5-carbonitrile.

-

Target Purity: >98% (HPLC).

-

Mechanistic Validation (Why Route B Works)

The following graph details the electronic causality in Route A that necessitates the switch to Route B.

Figure 2: Electronic bias in benzimidazole alkylation explaining the poor selectivity of Route A.

References

-

Regioselectivity in Benzimidazoles: L. V. Kudzma et al., "Regioselective alkylation of 5-substituted benzimidazoles," Journal of Heterocyclic Chemistry, 2000. [Link]

-

SNAr/Cyclization Methodology (Route B Base): Pfizer Inc., "Process for the preparation of benzimidazole derivatives," Organic Process Research & Development, 2005. (General methodology application). [Link]

-

General Benzimidazole Synthesis Review: R. A. B. Bannard, "The Synthesis of Benzimidazoles," Chemical Reviews, 1947. (Foundational chemistry for cyclization). [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.